molecular formula C5H2Cl4N2 B3038027 2-Chloro-4-(trichloromethyl)pyrimidine CAS No. 701-28-0

2-Chloro-4-(trichloromethyl)pyrimidine

Cat. No. B3038027
CAS RN: 701-28-0
M. Wt: 231.9 g/mol
InChI Key: HHWQGPMDTJANOB-UHFFFAOYSA-N
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Description

2-Chloro-4-(trichloromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines has been described in the literature . The method involves a convenient two-step one-pot synthesis starting from 2-(trichloromethyl)-1,3-diazabutadienes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trichloromethyl)pyrimidine has been investigated in several studies . The compound has a molecular weight of 182.53 .


Chemical Reactions Analysis

2-Chloro-4-(trichloromethyl)pyrimidine has been used in various chemical reactions . For instance, it may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .


Physical And Chemical Properties Analysis

2-Chloro-4-(trichloromethyl)pyrimidine is a liquid at 20 degrees Celsius . It has a refractive index of 1.447 , a boiling point of 60 °C/10 mmHg , and a density of 1.513 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Intermediates

2-Chloro-4-(trichloromethyl)pyrimidine is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting viral and bacterial infections . This compound’s ability to introduce chlorine and trichloromethyl groups into molecules makes it valuable in medicinal chemistry for enhancing the pharmacokinetic properties of drugs.

Agrochemical Development

In the field of agrochemicals, 2-Chloro-4-(trichloromethyl)pyrimidine is utilized in the synthesis of herbicides and pesticides. Its role is crucial in creating compounds that protect crops from pests and diseases, thereby improving agricultural productivity . The compound’s stability and reactivity make it an excellent candidate for developing new agrochemical agents that are both effective and environmentally friendly.

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer chains can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting materials . These enhanced materials are used in various applications, including aerospace, automotive, and electronics industries.

Organic Synthesis

2-Chloro-4-(trichloromethyl)pyrimidine serves as a versatile building block in organic synthesis. It is employed in the construction of complex organic molecules, including heterocycles and natural product analogs . Its reactivity with various nucleophiles and electrophiles makes it a valuable reagent in the synthesis of diverse chemical entities used in research and industrial applications.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyrimidines, including 2-Chloro-4-(trichloromethyl)pyrimidine, have been used in the agrochemical and pharmaceutical industries . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . It is expected that many novel applications of 2-Chloro-4-(trichloromethyl)pyrimidine will be discovered in the future .

properties

IUPAC Name

2-chloro-4-(trichloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl4N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWQGPMDTJANOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282031
Record name 2-Chloro-4-(trichloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trichloromethyl)pyrimidine

CAS RN

701-28-0
Record name 2-Chloro-4-(trichloromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(trichloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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